Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene-3-carboxylate core with 4,5-dimethyl substituents.
- A sulfanylacetyl amino linker connecting the thiophene ring to a thieno[2,3-d]pyrimidin-4-one moiety.
- The thieno[2,3-d]pyrimidin-4-one unit is further substituted with a 5-methylfuran-2-yl group at position 5 and a phenyl group at position 2.
This compound belongs to the broader class of thieno[2,3-d]pyrimidin-4-one derivatives, which are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S3/c1-5-35-27(34)22-16(3)17(4)39-25(22)29-21(32)14-38-28-30-24-23(19(13-37-24)20-12-11-15(2)36-20)26(33)31(28)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVUMMNZLMOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiviral properties, cytotoxic effects against cancer cells, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes functional groups such as thiophene, pyrimidine, and furan derivatives. Its molecular formula is with a molecular weight of approximately 579.7 g/mol. The intricate design of this compound suggests a variety of possible interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities. Notably, the thieno[2,3-d]pyrimidine derivatives are recognized for their potential in treating multiple conditions including cancer and infections. The following sections delve into specific biological activities associated with this compound.
Antiviral Properties
Research indicates that this compound may possess antiviral properties. The presence of the furan moiety is particularly noteworthy as compounds containing furan derivatives have been previously associated with antiviral activity. Further investigation is warranted to elucidate the specific mechanisms through which this compound may exert antiviral effects.
Case Studies and Findings
- Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231). One study reported that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 27.6 μM, indicating the potential effectiveness of compounds related to Ethyl 4,5-dimethyl derivative in targeting aggressive cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, structural modifications leading to enhanced electron-withdrawing properties have been correlated with increased cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the uniqueness of Ethyl 4,5-dimethyl derivative in terms of biological activity, a comparison can be made with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4-methylthieno[3,2-b]pyridine | Thieno-pyridine core | Anticancer |
| Ethyl 5-(furan)-3-thiophenecarboxamide | Furan and thiophene rings | Antimicrobial |
| Ethyl 6-(methylfuran)-4-pyrimidinone | Pyrimidine and furan | Anti-inflammatory |
This table illustrates how Ethyl 4,5-dimethyl derivative stands out due to its complex multi-ring structure and potential multifunctional properties.
Future Directions in Research
Given the preliminary findings regarding the biological activities of Ethyl 4,5-dimethyl derivative, several research avenues can be pursued:
- Mechanistic Studies : Detailed investigations into the mechanisms of action at the cellular level will provide insights into how this compound interacts with specific biological targets.
- Clinical Trials : If promising results are obtained from preclinical studies, progression to clinical trials will be necessary to evaluate efficacy and safety in humans.
- Structural Optimization : Further chemical modifications could enhance the biological activity or reduce potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs (Table 1):
Table 1: Structural and Functional Comparison of Thiophene-3-carboxylate Derivatives
Structural Differences and Implications
Core Heterocycle: The target compound’s thieno[2,3-d]pyrimidin-4-one core (shared with derivatives in ) contrasts with the pyrrolo[3,2-d]pyrimidine core in .
Substituent Effects: 5-Methylfuran-2-yl Group: Unlike nitrobenzamido or pyridine-carbonyl substituents, the furan ring introduces electron-rich oxygen, which may improve solubility or modulate metabolic oxidation compared to electron-withdrawing groups. Sulfanylacetyl Linker: The thioether bridge in the target compound contrasts with the cyanoacrylamido linker in . Sulfanyl groups may enhance stability against hydrolysis compared to ester or amide linkages.
Thieno[2,3-d]pyrimidin-4-one synthesis (as in ) typically involves cyclization of ethyl 2-amino-thiophene-3-carboxylates with lactams or carbonyl reagents under acidic conditions (e.g., POCl₃).
Bioactivity Comparisons
- Antioxidant/Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () demonstrated 72–94% inhibition in anti-inflammatory assays, attributed to the electron-deficient cyanoacrylamido group. The target compound’s furan and sulfanylacetyl groups may alter redox properties or target selectivity.
- Lack of Data: Pharmacological data for the target compound are absent in the provided evidence.
Preparation Methods
Gewald Reaction for Thiophene Core Assembly
The Gewald reaction, a two-component condensation between a ketone, sulfur, and an α-cyanoester, is the most cited method for constructing 2-aminothiophene-3-carboxylates. For this intermediate:
-
Reactants : Ethyl cyanoacetate (1.2 equiv), 3-pentanone (1.0 equiv), elemental sulfur (1.5 equiv).
-
Conditions : Reflux in ethanol with morpholine (10 mol%) as a catalyst for 6–8 hours.
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Workup : Precipitation via acidification (pH 3–4) with dilute HCl, followed by recrystallization from ethanol/water (yield: 68–75%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 78°C (ethanol reflux) | |
| Catalyst Loading | 10 mol% morpholine | |
| Yield | 68–75% |
Synthesis of Intermediate B: 2-Mercapto-5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenylthieno[2,3-d]pyrimidine
Thienopyrimidinone Core Construction
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of aminothiophenes with carbonyl reagents.
Step 1: Preparation of 5-(5-Methylfuran-2-yl)-2-aminothiophene-3-carboxamide
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one
Step 3: Introduction of Mercapto Group
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Reactants : Thienopyrimidinone (1.0 equiv), Lawesson’s reagent (0.5 equiv).
Key Data :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Malononitrile, S₈ | EtOH, Δ, 4 h | 62% | |
| 2 | Benzoyl chloride | Ac₂O, Δ, 3 h | 58% | |
| 3 | Lawesson’s reagent | Toluene, Δ, 2 h | 72% |
Conjugation of Intermediates A and B via Sulfanylacetyl Linker
Synthesis of Sulfanylacetyl Spacer
Coupling Reaction
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Reactants : Intermediate A (1.0 equiv), 2-mercaptoacetyl chloride (1.2 equiv), Intermediate B (1.0 equiv).
-
Conditions :
-
Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the final compound (overall yield: 43%).
Optimization Insights :
-
Solvent Choice : DMF enhances nucleophilicity of the mercapto group compared to THF or DCM.
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Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior solubility in DMF.
Analytical Characterization and Validation
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
